molecular formula C11H16BrNO2 B1413441 [(4-Bromo-2,6-dimethoxyphenyl)methyl]dimethylamine CAS No. 1883429-47-7

[(4-Bromo-2,6-dimethoxyphenyl)methyl]dimethylamine

Cat. No. B1413441
CAS RN: 1883429-47-7
M. Wt: 274.15 g/mol
InChI Key: BALZLCCSDAXCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(4-Bromo-2,6-dimethoxyphenyl)methyl]dimethylamine” is a chemical compound with the molecular formula C11H16BrNO2 . It has a molecular weight of 274.15 .

Scientific Research Applications

Analysis and Detection Methods

  • High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): A study by Poklis et al. (2014) developed an HPLC-MS/MS method for detecting 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine, highlighting its utility in toxicology and forensic science.

Metabolic Pathways and Metabolite Identification

  • In Vivo Metabolism in Rats: Kanamori et al. (2002) identified various metabolites of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, suggesting two main metabolic pathways involving deamination and O-demethylation, followed by acetylation (Kanamori et al., 2002).

Synthesis and Chemical Analysis

  • Synthetic Technology: Wang Ling-ya (2015) discussed the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in medicine and chemical fields, demonstrating the relevance of related compounds in organic synthesis (Wang Ling-ya, 2015).
  • Identification and Synthesis of Analogs: Power et al. (2015) identified and synthesized 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), a cathinone analog of 2C-B, highlighting the importance of such studies in understanding new psychoactive substances (Power et al., 2015).

Medical and Biological Research

  • Brop Reagent for Coupling N-Methylated Amino Acids: Coste et al. (1990) discussed the use of BroP (bromo tris(dimethylamino) phosphonium hexafluorophosphate) in coupling N-methylated amino acids, illustrating the utility of bromo-containing compounds in peptide synthesis (Coste et al., 1990).
  • Synthesis of Deuterium Labeled Phenethylamine Derivatives: Xu and Chen (2006) synthesized deuterium-labeled phenethylamine derivatives, including 4-bromo-2,5-[2H6]-dimethoxyphenethylamine (2C-B), for use as internal standards in GC-MS assays, showing the relevance of bromo-dimethoxyphenethylamines in analytical chemistry (Xu & Chen, 2006).

properties

IUPAC Name

1-(4-bromo-2,6-dimethoxyphenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c1-13(2)7-9-10(14-3)5-8(12)6-11(9)15-4/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALZLCCSDAXCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Bromo-2,6-dimethoxyphenyl)methyl]dimethylamine
Reactant of Route 2
Reactant of Route 2
[(4-Bromo-2,6-dimethoxyphenyl)methyl]dimethylamine
Reactant of Route 3
Reactant of Route 3
[(4-Bromo-2,6-dimethoxyphenyl)methyl]dimethylamine
Reactant of Route 4
Reactant of Route 4
[(4-Bromo-2,6-dimethoxyphenyl)methyl]dimethylamine
Reactant of Route 5
Reactant of Route 5
[(4-Bromo-2,6-dimethoxyphenyl)methyl]dimethylamine
Reactant of Route 6
Reactant of Route 6
[(4-Bromo-2,6-dimethoxyphenyl)methyl]dimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.